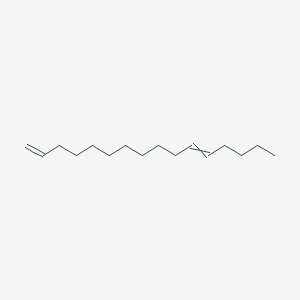![molecular formula C15H20O3S B14481782 3,3-Dimethyl-1-[(phenylsulfanyl)carbonyl]butyl acetate CAS No. 65302-92-3](/img/structure/B14481782.png)
3,3-Dimethyl-1-[(phenylsulfanyl)carbonyl]butyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-1-[(phenylsulfanyl)carbonyl]butyl acetate is an organic compound with the molecular formula C15H20O3S and a molecular weight of 280.38 g/mol . . This compound is characterized by the presence of a phenylsulfanyl group and an acetate ester, making it a versatile molecule in organic synthesis and various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-[(phenylsulfanyl)carbonyl]butyl acetate typically involves the esterification of 3,3-dimethylbutanoic acid with phenylsulfanyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-1-[(phenylsulfanyl)carbonyl]butyl acetate undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The acetate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
3,3-Dimethyl-1-[(phenylsulfanyl)carbonyl]butyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-1-[(phenylsulfanyl)carbonyl]butyl acetate involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can undergo oxidation to form reactive intermediates that interact with cellular components. The acetate ester can be hydrolyzed to release acetic acid, which may further participate in biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethyl-1-[(phenylsulfanyl)carbonyl]butanoic acid: Similar structure but lacks the acetate ester group.
Phenylsulfanyl acetic acid: Contains the phenylsulfanyl group but has a different carbon backbone.
3,3-Dimethylbutyl acetate: Similar carbon backbone but lacks the phenylsulfanyl group.
Uniqueness
3,3-Dimethyl-1-[(phenylsulfanyl)carbonyl]butyl acetate is unique due to the combination of the phenylsulfanyl group and the acetate ester. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
65302-92-3 |
|---|---|
Formule moléculaire |
C15H20O3S |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
(4,4-dimethyl-1-oxo-1-phenylsulfanylpentan-2-yl) acetate |
InChI |
InChI=1S/C15H20O3S/c1-11(16)18-13(10-15(2,3)4)14(17)19-12-8-6-5-7-9-12/h5-9,13H,10H2,1-4H3 |
Clé InChI |
UBFVVSIXVRIDRL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC(CC(C)(C)C)C(=O)SC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


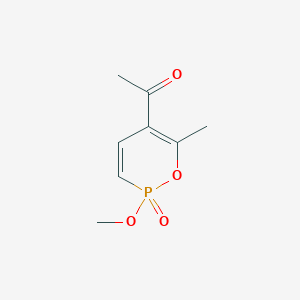


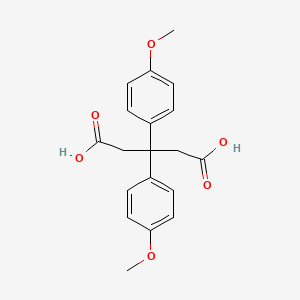
![4-{[(3-Ethylpent-1-yn-3-yl)amino]methyl}-1,3-dioxolan-2-one](/img/structure/B14481735.png)


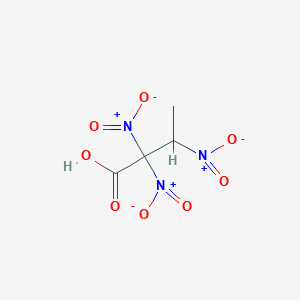
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14481758.png)
![[(2-Chloro-2-ethoxyethyl)sulfanyl]benzene](/img/structure/B14481763.png)

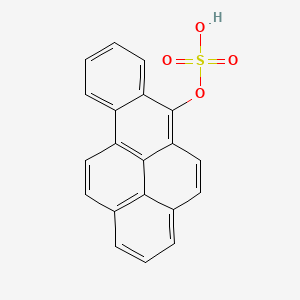
![2,4,8,8-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14481791.png)
